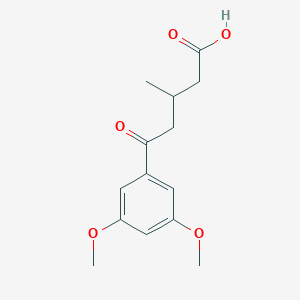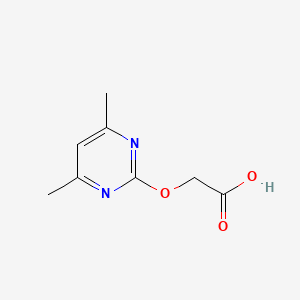
2-((4,6-Dimethylpyrimidin-2-yl)oxy)acetic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to “2-((4,6-Dimethylpyrimidin-2-yl)oxy)acetic acid” has been reported in the literature . For example, heteroleptic divalent metal complexes have been synthesized from pyrimidine Schiff base ligand 3-{(E)-[(4,6-dimethylpyrimidin-2-yl)imino]methyl}naphthalen-2-ol . The conversion of appropriate methyl- into styryl-pyrimidines can be done by condensation with benzaldehyde derivatives in the presence of an acid, Lewis acid, dehydrating agent, or strong organic base as catalyst .
Molecular Structure Analysis
The molecular structure of “2-((4,6-Dimethylpyrimidin-2-yl)oxy)acetic acid” can be represented by the canonical SMILES string: CC1=CC(=NC(=N1)OCC(=O)O)C . The InChI representation is: InChI=1S/C8H10N2O3/c1-5-3-6(2)10-8(9-5)13-4-7(11)12/h3H,4H2,1-2H3,(H,11,12) .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-((4,6-Dimethylpyrimidin-2-yl)oxy)acetic acid” include a molecular weight of 182.18 g/mol. The compound has a complexity of 176 and a topological polar surface area of 72.3Ų . It has a covalently-bonded unit count of 1 .
Aplicaciones Científicas De Investigación
Antimicrobial and Antiviral Activity
Research indicates that derivatives of 2-((4,6-Dimethylpyrimidin-2-yl)oxy)acetic acid possess significant antimicrobial activities. For example, methyl (2Z)-4-aryl-2-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylamino}-4-oxobut-2-enoates and their silver salts, synthesized from aroylpyruvic acids and 2-(4-aminobenzenesulfamido)-4,6-dimethylpyrimidine, showed antimicrobial activity in studies (Gein et al., 2020). Similarly, nonannulated tetrazolylpyrimidines, featuring a 2-((4,6-dimethylpyrimidin-2-yl)oxy) moiety, demonstrated moderate in vitro activity against the H1N1 subtype of influenza A virus, with notably low cytotoxicity (Ostrovskii et al., 2021).
Anticonvulsant Properties
Research on (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides derivatives indicates potential as anticonvulsants. These compounds were synthesized through a reaction involving thiourea and acetylacetone, followed by alkylation with α-chloroacetamides. Molecular docking studies revealed their affinity with anticonvulsant biotargets, showing moderate anticonvulsant activity in vivo (Severina et al., 2020).
Herbicidal and Pesticidal Applications
Several studies have explored the herbicidal and pesticidal potential of compounds derived from 2-((4,6-dimethylpyrimidin-2-yl)oxy)acetic acid. For instance, synthesis of 4-(4,6-dimethoxypyrimidin-2-yloxy)phenoxy acetates and related compounds demonstrated high herbicidal activity against monocotyledonous plants (Jiang et al., 2010). Additionally, pyrimidine linked pyrazole heterocyclics were prepared and evaluated for insecticidal and antibacterial potential, showing significant activity in both areas (Deohate & Palaspagar, 2020).
Synthesis and Structural Studies
Studies also include the synthesis and characterization of various derivatives of 2-((4,6-dimethylpyrimidin-2-yl)oxy)acetic acid for diverse applications. For example, the synthesis and crystal structure analysis of 4-(4,6-Dimethylpyrimidin-2-yl)-3-thio-allophanic acid methyl ester provided insights into its potential applications in chemical research (Ren et al., 2006).
Propiedades
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)oxyacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-5-3-6(2)10-8(9-5)13-4-7(11)12/h3H,4H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRFOQQFZTZWRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OCC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4,6-Dimethylpyrimidin-2-yl)oxy)acetic acid | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



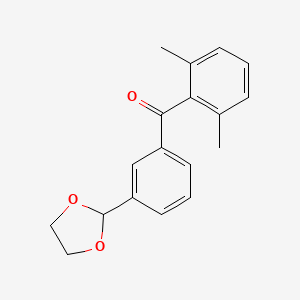

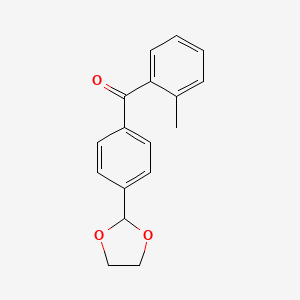
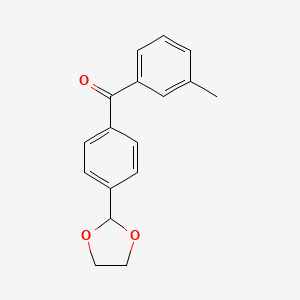

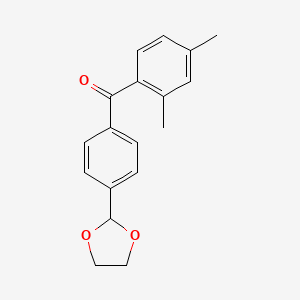
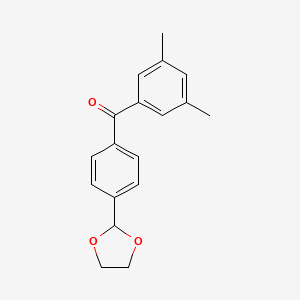
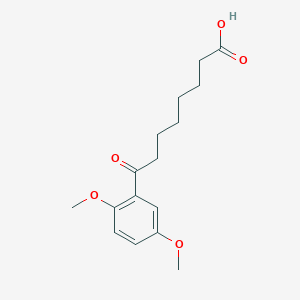
![2,2-Dimethyl-4-[3,4-(ethylenedioxy)phenyl]-4-oxobutyric acid](/img/structure/B3025155.png)
